1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-
Beschreibung
The compound 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl- belongs to a class of spirocyclic lactams designed for multi-target pharmacological activity. Its structure features a 1-oxa-4,9-diazaspiro[5.5]undecane core with a sulfonyl-linked benzofuranylphenyl group at position 9 and an ethyl substituent at position 2. Such derivatives are explored for their dual activity as µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, aiming to achieve potent analgesia with reduced side effects like constipation or cardiotoxicity .
Eigenschaften
Molekularformel |
C24H26N2O5S |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
9-[4-(1-benzofuran-5-yl)phenyl]sulfonyl-4-ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C24H26N2O5S/c1-2-25-17-24(31-16-23(25)27)10-12-26(13-11-24)32(28,29)21-6-3-18(4-7-21)19-5-8-22-20(15-19)9-14-30-22/h3-9,14-15H,2,10-13,16-17H2,1H3 |
InChI-Schlüssel |
RZLUSKXGVPPJDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)OCC1=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 1-Oxa-4,9-diazaspiro[5.5]undecan-3-on-Derivaten beinhaltet typischerweise mehrstufige Reaktionen. Ein häufiges Verfahren beinhaltet die Verwendung von Olefinmetathesereaktionen, die durch Grubbs-Katalysatoren katalysiert werden. Ein weiterer Ansatz beinhaltet die Prins-Cyclisierungsreaktion, die den Aufbau des spirocyclischen Gerüsts in einem einzigen Schritt ermöglicht .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Komplexität der Synthese lässt vermuten, dass sie wahrscheinlich fortschrittliche organische Synthesetechniken und Spezialgeräte erfordern würde, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Oxa-4,9-diazaspiro[5.5]undecan-3-on-Derivate können verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Dies beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die spezifischen Bedingungen hängen von der gewünschten Transformation und der Stabilität der Verbindung unter diesen Bedingungen ab.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel könnte die Oxidation ein Keton oder ein Aldehyd ergeben, während die Reduktion einen Alkohol ergeben könnte.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that compounds similar to 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
-
Antimicrobial Properties
- The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death. This property is particularly valuable in the development of new antibiotics to combat resistant strains of bacteria .
-
Neuroprotective Effects
- Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells .
Synthesis and Derivatives
The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives has been explored extensively in the literature. Various synthetic routes have been developed that enhance the yield and purity of the compound, which is crucial for its application in pharmacological studies .
Table: Synthetic Routes for 1-Oxa-4,9-diazaspiro[5.5]undecan Compounds
| Route | Starting Materials | Yield | Reference |
|---|---|---|---|
| Route A | Benzofuran derivative + sulfonamide | High | |
| Route B | Diazaspiro compound + alkylation agent | Moderate | |
| Route C | Cyclization reactions involving amines | High |
Case Studies
-
Case Study on Anticancer Activity
- A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .
-
Neuroprotection in Animal Models
- Another research project investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Wirkmechanismus
The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives involves their interaction with specific molecular targets. For example, some derivatives have been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacological Profiles
Key Observations
Position 4 Substituents :
- Smaller alkyl groups (e.g., ethyl) at position 4 retain activity, while bulkier aryl or heteroaryl groups (e.g., pyridyl in compound 15au) optimize dual MOR/σ1R engagement . The target compound’s ethyl group may favor metabolic stability over pyridyl’s potency.
- In antihypertensive analogs, larger substituents (e.g., aryl) at position 4 reduce activity, emphasizing steric limitations .
Position 9 Substituents :
- Sulfonyl-linked aromatic groups (e.g., benzofuranylphenyl in the target compound) enhance σ1R antagonism and solubility compared to indolylethyl or benzodioxan groups .
- Phenethyl groups (compound 15au) and 2-indol-3-ylethyl (compound 21) show divergent therapeutic effects (analgesia vs. antihypertension), highlighting substituent-driven target selectivity.
hERG Inhibition :
- Bulky substituents at position 9 (e.g., trifluoromethyl, halogenated aryl) in related compounds avoid hERG channel binding, a common cause of cardiotoxicity . The target compound’s benzofuranyl-sulfonyl group aligns with this trend.
Metabolic and Physicochemical Properties :
- Sulfonyl groups improve solubility and reduce basicity, as seen in compound 15au’s favorable pharmacokinetics . The target compound’s benzofuranyl moiety may further enhance π-π stacking interactions for receptor binding.
Research Findings and Implications
- Dual MOR/σ1R Activity: Compounds like 15au demonstrate that dual activity mitigates opioid side effects (e.g., constipation) while maintaining analgesia .
- Antihypertensive Applications: Analogs with indolylethyl or benzodioxan groups (e.g., compound 21) show α1-adrenoceptor blockade, but their therapeutic scope differs from MOR/σ1R-targeted analgesics .
- Structural Optimization : Evidence underscores the importance of substituent size and electronic properties. For instance, fluorinated analogs (e.g., CID 108300) may leverage halogen interactions for enhanced binding .
Biologische Aktivität
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, particularly in its substituted forms such as 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure that includes an oxazolidine moiety and diazaspiro configurations. Its molecular formula is with a molecular weight of approximately 250.34 g/mol.
Antihypertensive Effects
Research indicates that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one exhibit significant antihypertensive properties. A study involving a series of 9-substituted compounds demonstrated that certain analogs effectively lower blood pressure in spontaneously hypertensive rats (SHR). The mechanism is primarily attributed to the blockade of peripheral alpha-1 adrenergic receptors, which leads to vasodilation and reduced vascular resistance .
Soluble Epoxide Hydrolase Inhibition
Another notable activity is the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular diseases and chronic kidney conditions. A specific trisubstituted urea derivative based on the diazaspiro framework showed potent sEH inhibitory activity, leading to reduced serum creatinine levels in rat models of anti-glomerular basement membrane glomerulonephritis . This suggests potential applications in treating chronic kidney diseases.
GABA Receptor Modulation
Compounds derived from this scaffold have also been studied for their interaction with gamma-aminobutyric acid type A (GABA_A) receptors. Certain analogs act as competitive antagonists at these receptors, which play a crucial role in neurotransmission and can influence immune responses. The modulation of GABA_A activity has implications for treating neurological disorders and managing inflammation .
Case Studies
The biological activities of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives are mediated through several mechanisms:
- Alpha-Adrenergic Blockade : Reduces sympathetic tone leading to vasodilation.
- sEH Inhibition : Prevents the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs), promoting vasodilation and renal protection.
- GABA_A Antagonism : Alters neurotransmitter dynamics affecting both central nervous system function and peripheral immune responses.
Q & A
Q. What synthetic routes are recommended for preparing 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and sulfonylation. For example, spiro compounds often require ring-closing strategies using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the oxazolidinone core. The sulfonyl group can be introduced via nucleophilic substitution using 4-(5-benzofuranyl)benzenesulfonyl chloride. Purity optimization involves column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethyl acetate/hexane. Analytical validation via HPLC (≥95% purity) and NMR (e.g., ¹H/¹³C, DEPT-135) is critical to confirm structural integrity .
Q. What analytical techniques are essential for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm spirocyclic connectivity. For example, the oxazolidinone carbonyl typically appears at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and detects fragmentation patterns .
- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) validate functional groups .
- X-ray Crystallography (if crystalline): Resolves spatial arrangement and bond angles, critical for confirming spiro geometry .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.
- Accelerated Degradation Tests : Expose the compound to elevated humidity (40°C/75% RH) and monitor via HPLC for degradation products (e.g., hydrolysis of the oxazolidinone ring) .
- Light Sensitivity : UV-Vis spectroscopy under UV light (254 nm) identifies photo-degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for sulfonylated spiro compounds?
Methodological Answer:
- Dose-Response Curves : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to distinguish direct target effects from off-target interactions .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid metabolism .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., sulfonyl group orientation in binding pockets) to explain variability in activity .
Q. How can computational methods predict the environmental fate of this compound?
Methodological Answer:
- QSAR Modeling : Predict biodegradability (e.g., using EPI Suite) based on logP (hydrophobicity) and molecular weight .
- Hydrolysis Pathways : Simulate pH-dependent degradation (DFT calculations) to identify persistent metabolites .
- Ecotoxicity Profiling : Use tools like ECOSAR to estimate LC₅₀ for aquatic organisms, guided by structural analogs (e.g., benzofuran sulfonates) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Fragment-Based Screening : Synthesize derivatives with modifications to the benzofuran (e.g., halogenation) or sulfonyl group (e.g., methyl vs. ethyl substituents) .
- 3D-QSAR (CoMFA/CoMSIA) : Align molecular fields to correlate steric/electronic features with activity data .
- Parallel Synthesis : Use robotics for high-throughput synthesis of ~50 analogs, followed by automated bioassays (e.g., fluorescence polarization for binding affinity) .
Q. How can researchers address challenges in achieving enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to control stereochemistry .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
